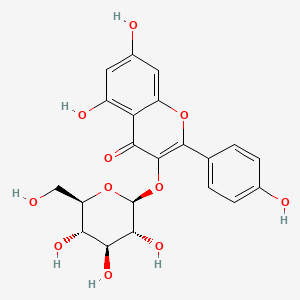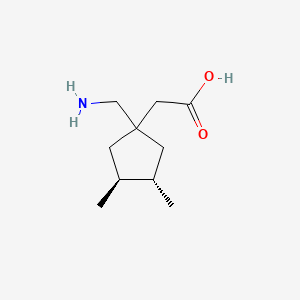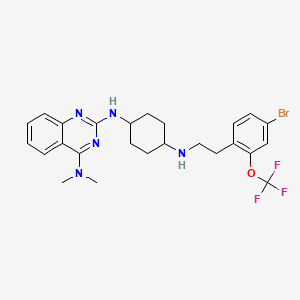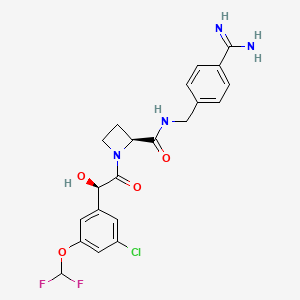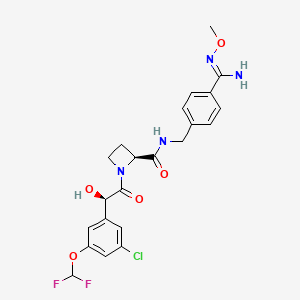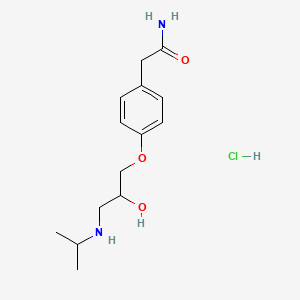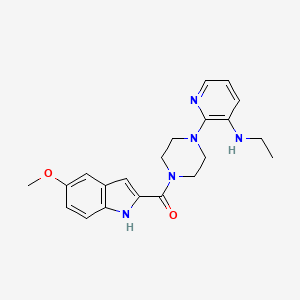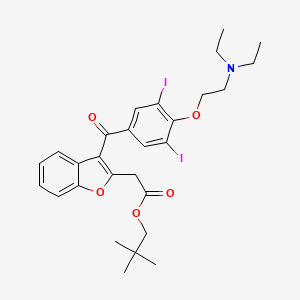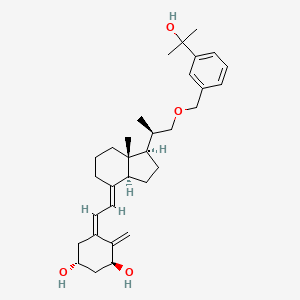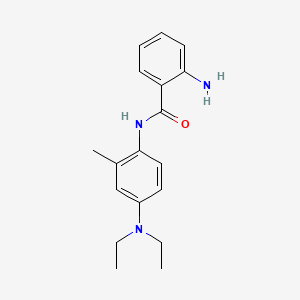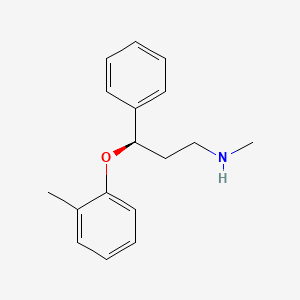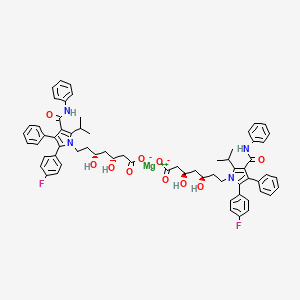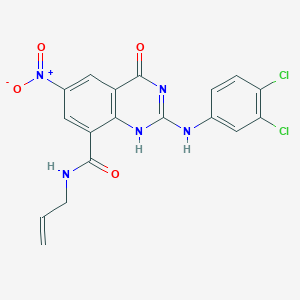
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Vue d'ensemble
Description
The compound is a derivative of 3,4-dichloroaniline . 3,4-Dichloroaniline is widely used in the synthesis of dyes, textiles, and herbicides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 3,4-dichloroaniline can be synthesized by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Another related compound, 2-(3,4-dichloroanilino)-5-methyl-s-triazolo, was synthesized through a series of reactions involving chlorination and condensation .Applications De Recherche Scientifique
Design and Synthesis
Chemosensor Development : Quinazolinone derivatives, including variations similar to the compound , have been designed and synthesized as colorimetric chemosensors. These chemosensors are used to detect cations in aqueous and biological samples, showing selectivity and specificity towards certain ions like copper and mercury (Ayman. M et al., 2020).
Synthesis of Derivatives : The compound and its derivatives have been involved in various synthetic reactions. For example, the synthesis of 4 (1H)-quinazolinones and their derivatizations show the compound's ability to react with different nucleophiles, forming various derivatives with potential biological activities (Ozaki et al., 1983).
Biological and Medicinal Applications
Antitumor Activity : Some derivatives of the compound have shown promise in antitumor applications. For instance, compounds with quinazolin-4-one structures have been noted for their selective anticancer activity (Abdel-Rahman, 2006).
Analgesic Activity : Research on derivatives with a 6,8-dibromo-2-methylquinazoline moiety, closely related to the structure of the compound , has revealed analgesic properties, indicating potential for pain management (Saad et al., 2011).
Antibacterial and Antitubercular Agents : Derivatives of the compound have been explored as potent inhibitors in antitubercular therapy, showing significant activity against Mycobacterium tuberculosis (Gawad & Bonde, 2020).
Chemical Reactivity and Synthesis Pathways
Reactivity Towards Electrophiles and Nucleophiles : The compound's derivatives have shown notable reactivity towards various electrophilic and nucleophilic reagents, leading to the formation of heterocycles with potential as anticancer agents (Abdel-Rahman, 2006).
Versatile Synthetic Approach : A versatile synthetic approach has been reported for quinazolinone derivatives, which are core structures in many anticancer agents. This includes methods like intermolecular reductive N-heterocyclizations (Kundu et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBILPOZTRGZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587874 | |
| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide | |
CAS RN |
331645-84-2 | |
| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



